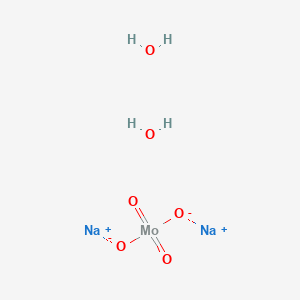

Dioxo-2,4-dioxa-3-molybda-1,5-disodapentane dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium molybdate dihydrate is an inorganic compound with the chemical formula Na₂MoO₄·2H₂O. It is a white crystalline powder that is highly soluble in water. This compound is widely used in various industries due to its unique properties, including its role as a source of molybdenum, an essential trace element for plants and animals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium molybdate dihydrate is typically synthesized by dissolving molybdenum trioxide (MoO₃) in sodium hydroxide (NaOH) at temperatures between 50°C and 70°C. The resulting solution is then crystallized to obtain the dihydrate form. The reaction can be represented as follows: [ \text{MoO}_3 + 2\text{NaOH} + \text{H}_2\text{O} \rightarrow \text{Na}_2\text{MoO}_4·2\text{H}_2\text{O} ] If crystallized below 10°C, the decahydrate form is obtained, while crystallization above 10°C yields the dihydrate form .

Industrial Production Methods: In industrial settings, sodium molybdate dihydrate is produced by roasting molybdenum ore to obtain molybdenum trioxide, which is then reacted with sodium hydroxide. An alternative method involves microwave-enhanced roasting and alkali leaching of molybdenum concentrate, which offers higher efficiency and lower energy consumption .

Types of Reactions:

Reduction: Sodium molybdate dihydrate can be reduced to molybdenum(IV) oxide (MoO₂) using sodium borohydride (NaBH₄): [ \text{Na}_2\text{MoO}_4 + \text{NaBH}_4 + 2\text{H}_2\text{O} \rightarrow \text{NaBO}_2 + \text{MoO}_2 + 2\text{NaOH} + 3\text{H}_2 ]

Substitution: It reacts with dithiophosphate acids to form molybdenum dithiophosphate complexes: [ \text{Na}_2\text{MoO}_4 + (\text{RO})_2\text{PS}_2\text{H} \rightarrow [\text{MoO}_2(\text{S}_2\text{P}(\text{OR})_2)_2] ]

Common Reagents and Conditions:

- Sodium borohydride for reduction reactions.

- Dithiophosphate acids for substitution reactions.

Major Products:

- Molybdenum(IV) oxide (MoO₂)

- Molybdenum dithiophosphate complexes

Wissenschaftliche Forschungsanwendungen

Sodium molybdate dihydrate has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of polyoxometalates and as a catalyst in various chemical reactions.

Biology: It serves as a micronutrient in fertilizers, promoting plant growth by facilitating enzymatic reactions.

Medicine: Research has explored its potential in treating copper deficiency-related conditions, such as Menkes disease.

Industry: It is employed as a corrosion inhibitor in industrial cooling systems and automotive antifreeze solutions .

Wirkmechanismus

The primary mechanism by which sodium molybdate dihydrate exerts its effects is through the formation of a passivation layer on metal surfaces, which inhibits corrosion. In biological systems, it acts as a cofactor for various enzymes, facilitating redox reactions and other metabolic processes .

Vergleich Mit ähnlichen Verbindungen

- Sodium tungstate (Na₂WO₄)

- Sodium chromate (Na₂CrO₄)

- Ammonium molybdate ((NH₄)₆Mo₇O₂₄)

Comparison:

Sodium molybdate dihydrate vs. Sodium tungstate: Both compounds are used as corrosion inhibitors, but sodium molybdate dihydrate is preferred in applications requiring lower conductivity.

Sodium molybdate dihydrate vs. Sodium chromate: Sodium molybdate dihydrate is less toxic and environmentally friendly compared to sodium chromate.

Sodium molybdate dihydrate vs. Ammonium molybdate: While both are sources of molybdenum, sodium molybdate dihydrate is more commonly used in industrial applications due to its stability and solubility .

Eigenschaften

Molekularformel |

H4MoNa2O6 |

|---|---|

Molekulargewicht |

241.96 g/mol |

IUPAC-Name |

disodium;dioxido(dioxo)molybdenum;dihydrate |

InChI |

InChI=1S/Mo.2Na.2H2O.4O/h;;;2*1H2;;;;/q;2*+1;;;;;2*-1 |

InChI-Schlüssel |

FDEIWTXVNPKYDL-UHFFFAOYSA-N |

Kanonische SMILES |

O.O.[O-][Mo](=O)(=O)[O-].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetic acid;N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B15146110.png)

![1H,2H,3H-Naphtho[2,1-b]pyran-2-amine](/img/structure/B15146118.png)

![6-[2-(4-Hydroxyphenyl)ethenyl]-4-methoxypyran-2-one](/img/structure/B15146120.png)

![(5S)-5-[(8R,10R,14R)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one](/img/structure/B15146168.png)

![[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] benzoate](/img/structure/B15146170.png)